molecular formula C12H6F2N2 B8428430 2-(2,5-Difluoro-phenyl)-nicotinonitrile

2-(2,5-Difluoro-phenyl)-nicotinonitrile

Cat. No.: B8428430
M. Wt: 216.19 g/mol
InChI Key: KASBZUMJSAXMQV-UHFFFAOYSA-N
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Description

2-(2,5-Difluoro-phenyl)-nicotinonitrile is a chemical compound with the molecular formula C19H18F2N4O and an average molecular mass of 356.376 g/mol (monoisotopic mass: 356.144868 Da) . This synthetic building block features a nicotinonitrile core linked to a 2,5-difluorophenyl group. Compounds containing these structural motifs are of significant interest in medicinal chemistry and drug discovery research. The nitrile group can serve as a key pharmacophore or a versatile handle for further synthetic modification, while the difluorophenyl moiety is often explored for its potential to influence a compound's electronic properties, metabolic stability, and membrane permeability. Researchers may investigate this compound as a core scaffold or precursor in the development of novel biologically active molecules. As with any chemical, proper safety protocols should be followed. This compound is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H6F2N2

Molecular Weight

216.19 g/mol

IUPAC Name

2-(2,5-difluorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6F2N2/c13-9-3-4-11(14)10(6-9)12-8(7-15)2-1-5-16-12/h1-6H

InChI Key

KASBZUMJSAXMQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC(=C2)F)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Nicotinonitrile Derivatives

The structural uniqueness of 2-(2,5-Difluoro-phenyl)-nicotinonitrile lies in the positions of its substituents. Below is a comparison with key analogs:

Compound Substituents Key Structural Differences Reference
5-(2,5-Difluorophenyl)nicotinonitrile Cyano at 3-position; 2,5-difluorophenyl at 5-position of pyridine Positional isomerism of the difluorophenyl group alters electronic distribution and steric effects.
6-(5-Bromobenzofuran-2-yl)-nicotinonitrile derivatives Bromobenzofuran at 6-position; thioether or methylthio groups at 2-position Bulkier bromobenzofuran substituent and sulfur-containing groups enhance lipophilicity and modulate binding affinity.
3-(3,5-Difluoro-phenyl)-quinazolinone derivatives Difluorophenyl attached to quinazolinone core Different heterocyclic core (quinazolinone vs. pyridine) impacts hydrogen bonding and metabolic stability.

Key Insight : The 2,5-difluorophenyl group in the target compound may confer distinct pharmacokinetic properties compared to analogs with meta-substituted fluorine (e.g., 3,5-difluoro derivatives) or larger aromatic systems (e.g., bromobenzofuran) .

Preparation Methods

Reaction Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids, widely used for constructing biaryl systems. For 2-(2,5-Difluoro-phenyl)-nicotinonitrile, this method involves coupling 2-chloronicotinonitrile with (2,5-difluorophenyl)boronic acid (Figure 1).

Mechanistic Steps :

  • Oxidative Addition : Pd(0) reacts with 2-chloronicotinonitrile to form a Pd(II) complex.

  • Transmetallation : The boronic acid transfers its aryl group to the Pd(II) center.

  • Reductive Elimination : The biaryl product is released, regenerating the Pd(0) catalyst.

Optimization Parameters

  • Catalyst Systems :

    • Pd(PPh₃)₄ in toluene/ethanol mixtures achieves moderate yields (60–70%).

    • PdCl₂(dppf) with cesium carbonate in dimethylformamide (DMF) enhances reactivity for electron-deficient pyridines.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of the nitrile substrate.

  • Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.

Table 1: Representative Suzuki-Miyaura Conditions

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene8065
PdCl₂(dppf)Cs₂CO₃DMF10078

Cyanation of Halogenated Precursors

Ullmann-Type Cyanation

This method involves substituting a halogen atom (e.g., bromine) at the 3-position of 2-(2,5-difluorophenyl)pyridine with a nitrile group using copper cyanide (CuCN).

Synthetic Route :

  • Synthesis of 3-bromo-2-(2,5-difluorophenyl)pyridine : Achieved via bromination of 2-(2,5-difluorophenyl)pyridine using N-bromosuccinimide (NBS) under radical conditions.

  • Cyanation : Reaction of the brominated intermediate with CuCN in DMF at 120°C for 8 hours.

Challenges :

  • Side Reactions : Competing hydrolysis of CuCN to form amides.

  • Purification : Column chromatography is required to isolate the nitrile product (yield: 50–60%).

Palladium-Mediated Cyanation

An alternative employs Pd₂(dba)₃ and Xantphos with zinc cyanide (Zn(CN)₂) in a microwave-assisted reaction. This method reduces reaction time to 1–2 hours with yields up to 75%.

Nucleophilic Aromatic Substitution (NAS)

Substitution of Activated Pyridines

Electron-deficient pyridines undergo NAS with cyanide ions. For this compound, this requires a 3-nitro or 3-sulfonyl precursor to activate the ring for cyanide attack.

Procedure :

  • Activation : Introduce a nitro group at the 3-position via nitration.

  • Cyanide Displacement : Treat with KCN in dimethyl sulfoxide (DMSO) at 150°C.

Limitations :

  • Low regioselectivity due to competing substitution at other positions.

  • Harsh conditions may degrade the difluorophenyl moiety.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Suzuki-Miyaura65–7890–95HighModerate
Ullmann Cyanation50–6085–90ModerateLow
Palladium Cyanation70–7592–97HighHigh
NAS30–4075–80LowLow

Critical Considerations for Industrial Application

Catalyst Recovery

  • Pd Leaching : Residual palladium in the product must be <10 ppm for pharmaceutical use. Techniques like solid-supported catalysts or membrane filtration mitigate this.

Solvent Sustainability

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or water-ethanol mixtures to reduce environmental impact.

Purification Challenges

  • Crystallization : The nitrile’s low polarity complicates recrystallization. Mixed solvents (e.g., hexane/ethyl acetate) improve crystal formation.

Q & A

Q. What synthetic methodologies are recommended for 2-(2,5-Difluoro-phenyl)-nicotinonitrile, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a halogenated pyridine derivative and a boronic acid. For example:
  • Step 1 : React 2-chloronicotinonitrile with 2,5-difluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst.
  • Step 2 : Optimize conditions (e.g., solvent: DMF/water mixture, temperature: 80–100°C, reaction time: 12–24 hours).
  • Yield Enhancement : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and nitrile group presence.
  • IR Spectroscopy : Confirm C≡N stretch (~2200 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₁₂H₆F₂N₂).
  • X-ray Crystallography : For definitive 3D structural confirmation (if single crystals are obtainable) .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates.
  • Cytotoxicity Testing : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility Assessment : Determine solubility in DMSO and aqueous buffers (PBS) for in vitro dosing .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of the nitrile group in nucleophilic substitution reactions?

  • Methodological Answer : The nitrile group undergoes nucleophilic attack (e.g., by Grignard reagents or LiAlH₄) via a two-step process:
  • Step 1 : Coordination of the nucleophile to the electron-deficient nitrile carbon.
  • Step 2 : Elimination of cyanide or protonation to form amines/alcohols.
    Computational studies (DFT) can model transition states and predict regioselectivity .

Q. How can computational modeling predict binding interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into enzyme active sites (e.g., kinases).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with fluorophenyl groups) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, cell line passage number).
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves to confirm potency ranges.
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify confounding interactions .

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